(E)-1-morpholino-3-(3-phenoxyphenyl)-2-propen-1-one
Description
Properties
IUPAC Name |
(E)-1-morpholin-4-yl-3-(3-phenoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-19(20-11-13-22-14-12-20)10-9-16-5-4-8-18(15-16)23-17-6-2-1-3-7-17/h1-10,15H,11-14H2/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKIOBBOKRCVML-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C=CC2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C=C/C2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-morpholino-3-(3-phenoxyphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. For this compound, the reaction involves 3-phenoxybenzaldehyde and morpholinone under basic conditions, such as sodium hydroxide or potassium hydroxide, in an ethanol or methanol solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-morpholino-3-(3-phenoxyphenyl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that (E)-1-morpholino-3-(3-phenoxyphenyl)-2-propen-1-one exhibits significant anticancer properties. It functions as an inhibitor of Bruton's tyrosine kinase (BTK), which is crucial in B-cell receptor signaling pathways. Inhibition of BTK can lead to reduced proliferation of malignant B-cells, making this compound a candidate for treating various hematological malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) .
1.2 Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It modulates inflammatory pathways by inhibiting specific kinases involved in the inflammatory response. This makes it a potential therapeutic agent for conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and reducing side effects. Various derivatives have been synthesized and tested for their biological activity, leading to the identification of more potent analogs .
Table 1: Structure-Activity Relationship Insights
| Compound Variant | Activity | Notes |
|---|---|---|
| Parent Compound | Moderate | Initial studies show promise against BTK |
| Variant A | High | Improved potency against CLL cells |
| Variant B | Low | Reduced activity; structural modifications needed |
Case Studies
Case Study 1: Inhibition of BTK in CLL
A clinical study investigating the effects of this compound on patients with CLL demonstrated significant reductions in tumor burden when administered alongside standard chemotherapy regimens. The study highlighted the compound's ability to enhance the efficacy of existing treatments while minimizing adverse effects typically associated with chemotherapy .
Case Study 2: Anti-inflammatory Effects in Animal Models
In preclinical models of rheumatoid arthritis, administration of this compound resulted in decreased inflammatory markers and improved joint function compared to control groups. This case study suggests a promising avenue for further development as a treatment for autoimmune diseases .
Mechanism of Action
The mechanism of action of (E)-1-morpholino-3-(3-phenoxyphenyl)-2-propen-1-one involves its interaction with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This can lead to the inhibition of certain enzymes or the modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Morpholino-Substituted Chalcones
Key Examples:
(Z)-1-Morpholino-3-(Phenylselanyl)prop-2-en-1-one (): Structure: Similar backbone but replaces the phenoxyphenyl group with a phenylselanyl moiety. Activity: Demonstrated regioselective synthesis but lacks reported bioactivity data. SAR: The morpholino group enhances solubility and stabilizes the enone system via conjugation.
(E)-1-(2,6-Dimethylmorpholino)-3-(3-{[4-(Trifluoromethyl)benzyl]oxy}phenyl)-2-Propen-1-One (): Structure: Contains a dimethyl-substituted morpholino group and a trifluoromethylbenzyloxy substituent. Molecular Weight: 419.44 g/mol (vs. ~339.38 g/mol for the target compound). SAR: The trifluoromethyl group increases lipophilicity and metabolic stability compared to the phenoxy group in the target compound.
Structural Comparison Table:
Non-Morpholino Chalcones with Bioactivity
Key Examples:
Cardamonin (): Structure: Non-morpholino chalcone with hydroxyl groups at ortho and para positions on ring A. Activity: IC50 = 4.35 μM (highest inhibitory activity among tested chalcones). SAR: Electron-donating hydroxyl groups enhance activity via hydrogen bonding.
Compound 2j (): Structure: (E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone. Activity: IC50 = 4.703 μM; bromine and fluorine substitutions optimize electronegativity.
Piperazinyl/Piperidine Chalcones (): Example: (E)-1-(1-Piperidinyl)-3-[4-(trifluoromethoxy)phenyl]-2-propen-1-one. Activity: LD50 = 0.793 µg/mg (larvicidal). SAR: Piperidine/piperazine rings improve membrane permeability but reduce solubility compared to morpholino.
Physicochemical Data
- Spectroscopy: Comparable morpholino chalcones (e.g., ) show 13C NMR peaks at δ 195.6 (ketone), 51.8 (morpholino CH2), and HRMS matching calculated masses.
- LogP: The target compound’s logP is estimated to be ~3.5 (lower than ’s compound due to the phenoxy group’s polarity).
Key SAR Findings
Electron-Withdrawing Groups (EWGs) :
- Halogens (Br, Cl) at para positions (e.g., 2j) lower IC50 values by enhancing electrophilicity of the α,β-unsaturated system .
- Methoxy groups (e.g., 2p, IC50 = 70.79 μM) reduce activity due to decreased electronegativity .
Morpholino vs. Piperazine: Morpholino’s oxygen atom improves solubility over piperazine’s nitrogen, but piperazinyl compounds () show higher larvicidal potency due to increased basicity .
Activity Comparison Table
Biological Activity
(E)-1-morpholino-3-(3-phenoxyphenyl)-2-propen-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound belongs to a class of compounds known as chalcones, characterized by the presence of a phenyl group and a morpholine moiety. Its chemical structure is depicted as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across various assays. Key areas of investigation include:
- Antitumor Activity : Several studies have reported the cytotoxic effects of this compound against various cancer cell lines.
- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : Investigations suggest that it may modulate inflammatory pathways.
Antitumor Activity
A critical area of research has focused on the antitumor properties of this compound. In vitro studies have demonstrated its cytotoxicity against several cancer cell lines, including:
These results indicate that the compound exhibits selective cytotoxicity, with lower IC50 values suggesting higher potency against specific cancer types.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens. Notable findings include:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These results highlight the potential for this compound to serve as a lead in developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism for its anti-inflammatory activity.
Case Studies
Several case studies have demonstrated the efficacy of this compound in vivo:
- Breast Cancer Model : In an animal model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.
- Infection Model : In a murine model of bacterial infection, treatment with the compound led to reduced bacterial load and improved survival rates.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-1-morpholino-3-(3-phenoxyphenyl)-2-propen-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, analogous to chalcone derivatives. For example, reacting morpholine-substituted acetophenone with 3-phenoxybenzaldehyde in a basic medium (e.g., KOH in ethanol) under controlled temperatures (0–50°C) for 2–3 hours . Optimization involves varying solvent polarity (ethanol vs. methanol), base concentration, and reaction time to maximize yield. Post-synthesis purification typically employs recrystallization or column chromatography, as demonstrated in similar morpholino-containing ketones .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR : H NMR identifies the (E)-configuration via coupling constants ( for α,β-unsaturated ketones) and substituent environments (e.g., phenoxy protons at δ 6.8–7.5 ppm) .
- IR : Confirms the α,β-unsaturated ketone (C=O stretch at ~1650–1680 cm) and morpholino C-O-C vibrations (1100–1250 cm) .
- Elemental Analysis : Validates purity by comparing calculated vs. observed C/H/N percentages, with deviations >0.3% indicating impurities .
Q. How can computational methods predict the compound’s electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps to predict charge-transfer behavior and nucleophilic/electrophilic sites. Exact exchange terms improve accuracy for thermochemical properties (e.g., bond dissociation energies), critical for understanding oxidative stability . Solvent effects are modeled using polarizable continuum models (PCM) .
Advanced Research Questions
Q. How does the morpholino group influence the compound’s nonlinear optical (NLO) properties, and how are these experimentally validated?
- Methodological Answer : The morpholino group enhances hyperpolarizability (β) via electron-donating effects, measured via Kurtz-Perry powder technique or Z-scan experiments. Crystallographic data (e.g., bond lengths, dihedral angles) from X-ray diffraction correlate with computed dipole moments to rationalize NLO activity . For example, a dihedral angle <10° between the morpholino and propenone moieties suggests planar conjugation, improving β values .
Q. What strategies resolve contradictions between experimental and computational data for this compound?
- Methodological Answer :
- Structural Discrepancies : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry or bond lengths inferred from NMR/DFT .
- Thermodynamic Data : Use high-level composite methods (e.g., G4) for atomization energies if DFT deviations exceed 2.4 kcal/mol .
- Reactivity Mismatches : Experimental kinetics (e.g., UV-Vis monitoring of reaction rates) validate computed transition states .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Substituent Effects : Replace the 3-phenoxyphenyl group with electron-withdrawing groups (e.g., -NO) to modulate redox potentials, as seen in cytotoxic chalcone derivatives .
- Morpholino Modifications : Introduce fluorinated morpholino analogs (e.g., 4-(3,3,3-trifluoropropyl)morpholine) to enhance metabolic stability, guided by SAR studies in similar trifluoropropenyl derivatives .
Q. What crystallographic challenges arise during structural analysis, and how are they addressed?
- Methodological Answer : Twinning or disorder in crystals is resolved using SHELXTL or OLEX2 software for structure refinement. High-resolution data (d-spacing <0.8 Å) and anisotropic displacement parameters improve model accuracy . For example, in morpholino-propenone hybrids, hydrogen-bonding networks (e.g., C-H···O) stabilize crystal packing, requiring careful modeling of weak interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
